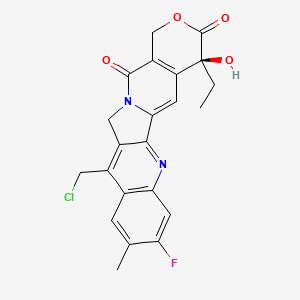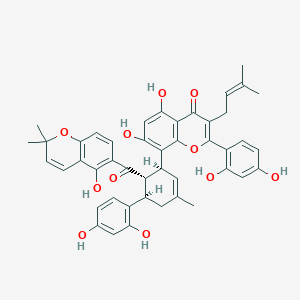
Kuwanon W
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kuwanon W is a natural Diels-Alder adduct derived from the root bark of the cultivated mulberry tree, Morus lhou . It is a biogenetically significant compound belonging to the family of phenolic natural products known as mulberry Diels-Alder-type adducts. These compounds are characterized by their unique structural properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: Kuwanon W is biosynthetically derived through the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . The reaction conditions typically involve the use of mild acidic catalysts to facilitate the cycloaddition process.
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the root bark of Morus lhou. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .
化学反応の分析
Types of Reactions: Kuwanon W undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
科学的研究の応用
Kuwanon W has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying Diels-Alder reactions and the synthesis of complex natural products.
Biology: Investigated for its potential antioxidant, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of Kuwanon W involves its interaction with cellular membranes and intracellular targets. It exerts its effects by:
Disrupting Membrane Integrity: this compound interacts with the mitochondrial and endoplasmic reticulum membranes, leading to the disruption of their normal structure.
Inducing Reactive Oxygen Species (ROS) Production: The compound induces a significant production of ROS, which disrupts cellular processes and leads to cell death.
Inhibiting Cell Cycle Progression: this compound inhibits cell cycle progression, thereby preventing the proliferation of tumor cells.
Stimulating Apoptotic Signaling Pathways: The compound activates apoptotic signaling pathways, resulting in programmed cell death.
類似化合物との比較
Kuwanon C: Another Diels-Alder adduct from the mulberry family, known for its anticancer and antioxidant properties.
Kuwanon G: Exhibits anti-inflammatory and antimicrobial activities.
Kuwanon V: Known for its neuroprotective effects and ability to promote cell survival.
Uniqueness of Kuwanon W: this compound is unique due to its specific structural features and its potent biological activities. Unlike other similar compounds, this compound has shown superior efficacy in disrupting cellular membranes and inducing apoptosis in tumor cells .
特性
分子式 |
C45H42O11 |
|---|---|
分子量 |
758.8 g/mol |
IUPAC名 |
2-(2,4-dihydroxyphenyl)-8-[(1S,5R,6S)-5-(2,4-dihydroxyphenyl)-6-(5-hydroxy-2,2-dimethylchromene-6-carbonyl)-3-methylcyclohex-2-en-1-yl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C45H42O11/c1-21(2)6-9-29-42(54)39-35(51)20-34(50)38(44(39)55-43(29)26-11-8-24(47)19-33(26)49)31-17-22(3)16-30(25-10-7-23(46)18-32(25)48)37(31)41(53)28-12-13-36-27(40(28)52)14-15-45(4,5)56-36/h6-8,10-15,17-20,30-31,37,46-52H,9,16H2,1-5H3/t30-,31-,37-/m0/s1 |
InChIキー |
QAFIXEVKRZHTEV-AJKBGCORSA-N |
異性体SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C5=C(C=C(C6=C5OC(=C(C6=O)CC=C(C)C)C7=C(C=C(C=C7)O)O)O)O |
正規SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C5=C(C=C(C6=C5OC(=C(C6=O)CC=C(C)C)C7=C(C=C(C=C7)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


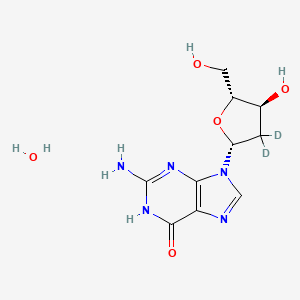
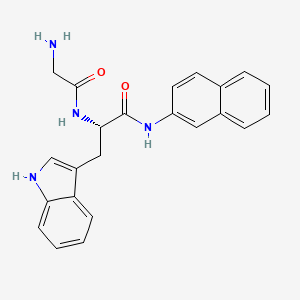
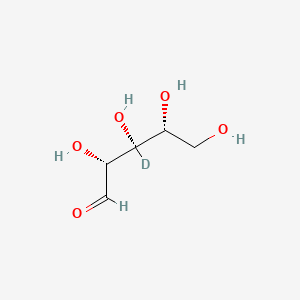
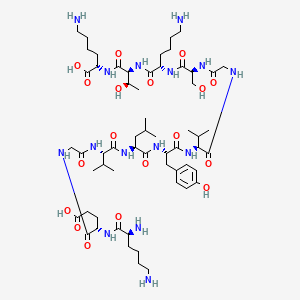

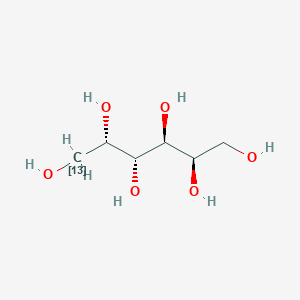
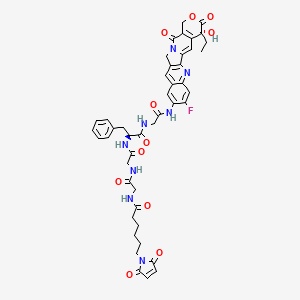
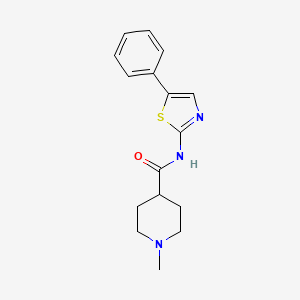
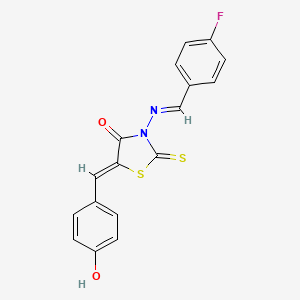
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
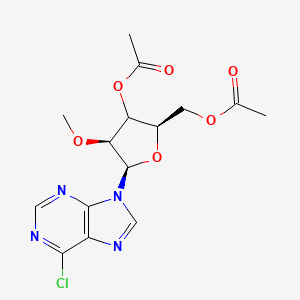
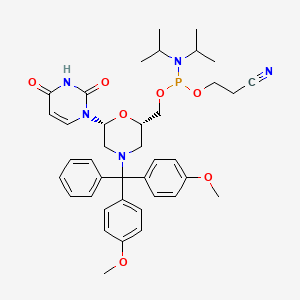
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
